7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene
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Overview
Description
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is an organic compound belonging to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups at positions 7 and 9 and a tetrahydrophenanthrene core, which means it has four hydrogen atoms added to the phenanthrene structure, making it partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene can be achieved through various synthetic routes. One common method involves the hydrogenation of 7,9-Dimethoxyphenanthrene under specific conditions. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of 7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydrophenanthrene core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with similar structural features but different biological activities.
1,2,3,4-Tetrahydrophenanthrene: Lacks the methoxy groups and has different chemical properties and reactivity.
Uniqueness
7,9-Dimethoxy-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of methoxy groups at specific positions, which influence its chemical reactivity and biological activity. The tetrahydrophenanthrene core provides a partially saturated structure, distinguishing it from fully aromatic phenanthrenes.
Properties
CAS No. |
90036-62-7 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
7,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C16H18O2/c1-17-12-7-8-14-13-6-4-3-5-11(13)9-16(18-2)15(14)10-12/h7-10H,3-6H2,1-2H3 |
InChI Key |
WVBJBBBOTYKISM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C3CCCCC3=C2C=C1)OC |
Origin of Product |
United States |
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